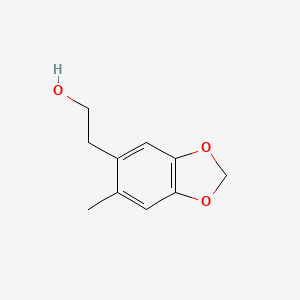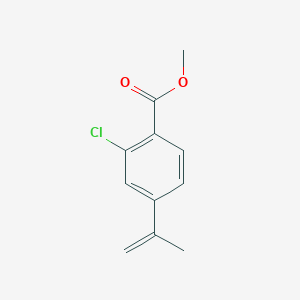![molecular formula C9H13N3O B8515882 N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide](/img/structure/B8515882.png)
N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide is an organic compound with the molecular formula C9H13N3O It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide typically involves the reaction of 2-amino-4-methylpyridine with acetamidomethyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
類似化合物との比較
Similar Compounds
2-Amino-4-methylpyridine: A closely related compound with similar chemical properties.
2-Amino-3-methylpyridine: Another derivative of pyridine with comparable reactivity.
2-Amino-5-methylpyridine: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness
N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamidomethyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide |
InChI |
InChI=1S/C9H13N3O/c1-6-3-9(10)12-5-8(6)4-11-7(2)13/h3,5H,4H2,1-2H3,(H2,10,12)(H,11,13) |
InChIキー |
LOYYJPMIEKYEQS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1CNC(=O)C)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl[3-(2-aminoethyl)phenyl]acetate](/img/structure/B8515848.png)


![3-(3-Pyridinyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8515861.png)





![4-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8515908.png)

